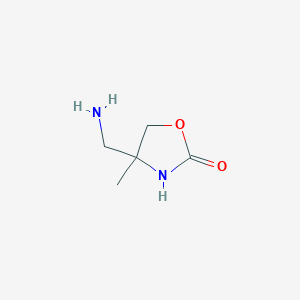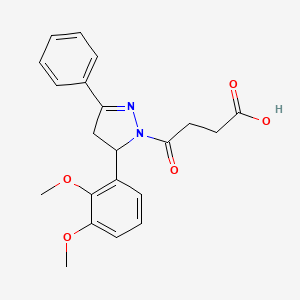
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic compound containing functional groups such as a pyrazole ring, a phenyl ring, and a carboxylic acid group . The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, phenyl ring, and carboxylic acid group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with a dimethoxyphenyl group are often solids at room temperature .科学的研究の応用
Pharmaceutical Chemistry: Imine-Chalcone Derivatives
Summary of Application
Imine-chalcone derivatives, which share some structural similarities with your compound, are widely used in the pharmaceutical-chemical industry due to their non-toxic qualities and biodegradability . They have been studied for their cytotoxic activities and inhibitory effects on tyrosinase .
Methods of Application
The cytotoxic effects of these compounds were investigated using the MTT cell viability assay on the lung carcinoma (A549) cell line . Molecular docking studies were also performed to provide insights into their tyrosinase inhibiting mechanisms .
Results or Outcomes
The results showed that almost all of the new compounds exhibited weak growth inhibition at tested concentrations (0.125 – 250 μM). Compounds 13, 16, and 17 exhibited significant tyrosinase inhibition effects with the IC 50 values of 6.14 ± 0.50, 46.39 ± 1.32, and 61.58 ± 0.88 μM when compared to standard kojic acid (52.36 ± 1.05) .
Antibacterial Research: 2,4-Diaminopyrimidine-Based Antifolate Drugs
Summary of Application
2,4-Diaminopyrimidine-based antifolate drugs, which are structurally different from your compound but still relevant in the context of chemical research, have been evaluated against Bacillus anthracis .
Methods of Application
The structures of these drugs are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring . Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure .
Results or Outcomes
The biological activity was assessed by measurement of the MIC and K values to identify the most potent drug candidate .
Antioxidant and Antibacterial Activities: Novel Amides
Summary of Application
A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been studied for their antioxidant and antibacterial activities .
Methods of Application
The synthesis of these amides involved using TEA as base and THF as solvent .
Results or Outcomes
2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
Organic Chemistry: (2,3-Dimethoxyphenyl)acetic acid
Summary of Application
(2,3-Dimethoxyphenyl)acetic acid is a compound used in organic chemistry . It shares some structural similarities with your compound, particularly the 2,3-dimethoxyphenyl group .
Methods of Application
This compound is used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, including amides, esters, and other carboxylic acid derivatives .
Results or Outcomes
The specific outcomes depend on the reaction conditions and the other reactants used . However, this compound is a versatile building block that can be used to synthesize a wide range of organic compounds .
Antioxidant and Antibacterial Activities: Novel Benzamides
Summary of Application
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been studied for their antioxidant and antibacterial activities .
Methods of Application
The synthesis of these benzamides involved using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Results or Outcomes
Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
将来の方向性
特性
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJNZYIMVNTDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
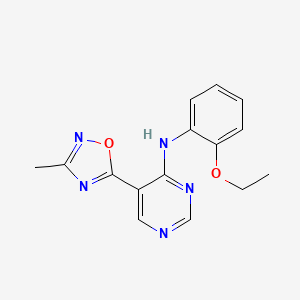
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
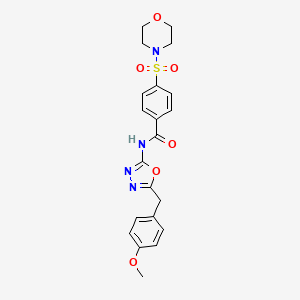
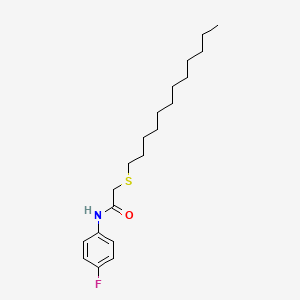
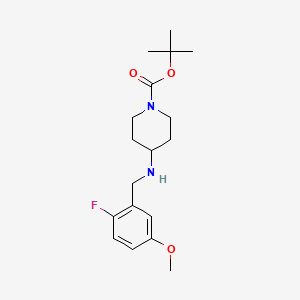
![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
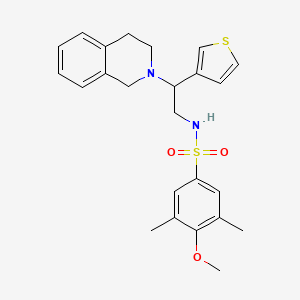
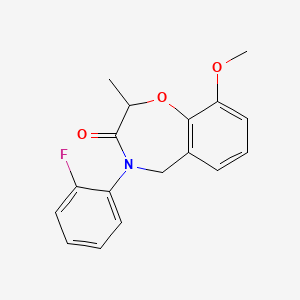
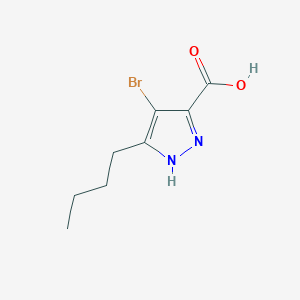
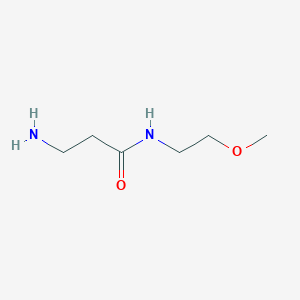
![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
